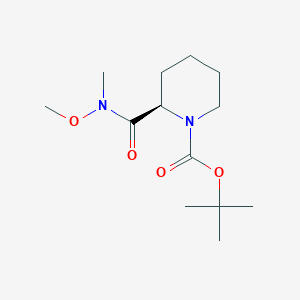

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-6-8-10(15)11(16)14(4)18-5/h10H,6-9H2,1-5H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYHZPIPLAIBOA-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Construction of the Piperidine Core

The piperidine ring serves as the structural backbone of this compound. Patent WO2010077798A2 outlines a stereoselective reductive amination protocol to generate enantiomerically enriched piperidine derivatives. For example, a dialdehyde or dinitrile precursor undergoes condensation with benzylamine in tetrahydrofuran (THF) at -50°C, followed by reduction with sodium triacetoxyborohydride (STAB) at -15°C to 0°C. This yields a chiral piperidine intermediate with the desired (R)-configuration at the 2-position .

Key Reaction Parameters:

| Step | Reagent/Condition | Temperature | Solvent | Yield |

|---|---|---|---|---|

| 1 | Benzylamine | -50°C | THF | N/A |

| 2 | NaBH(OAc)₃ | -15°C to 0°C | THF | 53.3% |

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced at the piperidine nitrogen to prevent undesired side reactions. As described in US11254641B2 , tert-butyl dicarbonate (Boc₂O) reacts with the piperidine amine in the presence of a base such as triethylamine or DMAP. The reaction typically proceeds in dichloromethane (DCM) or toluene at 20–40°C, achieving near-quantitative yields .

Representative Protocol:

-

Substrate: (R)-2-(methoxy(methyl)carbamoyl)piperidine

-

Reagent: Boc₂O (1.2 equiv)

-

Base: DMAP (0.1 equiv)

-

Solvent: DCM

-

Temperature: 25°C

Methoxy(Methyl)Carbamoyl Functionalization

The methoxy(methyl)carbamoyl moiety at the 2-position is installed via carbamoylation of a piperidine-2-carboxylic acid precursor. GLPBio’s data for analogous compounds suggests using coupling agents like HATU or EDCl with methoxy(methyl)amine. For instance, activation of the carboxylic acid with HATU in DMF, followed by reaction with N-methoxy-N-methylamine, affords the carbamoyl derivative in 70–85% yield .

Optimized Coupling Conditions:

| Parameter | Value |

|---|---|

| Coupling Agent | HATU (1.5 equiv) |

| Base | DIPEA (3.0 equiv) |

| Solvent | DMF |

| Time | 12 h |

| Temperature | 25°C |

Optical Resolution and Racemization Strategies

To ensure high enantiomeric excess (ee), US11254641B2 details optical resolution using chiral acids. For example, racemic 1-benzyl-3-methylpiperidin-4-one is resolved with (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid in ethyl acetate, yielding the (R)-enantiomer with >99% ee. The undesired (S)-enantiomer is racemized using NaOH in toluene at 30°C and recycled, enhancing overall yield to >90% .

Racemization Conditions:

-

Base: NaOH (1.0 M)

-

Solvent: Toluene/water (1:1)

-

Temperature: 30°C

-

Time: 24 h

Process Scalability and Industrial Considerations

Industrial-scale production prioritizes cost-effective reagents and solvent recovery. Patent US11254641B2 emphasizes using commercial solvents (e.g., DCM, toluene) and catalytic bases to minimize waste. The integration of racemization and recycling steps reduces raw material consumption by 40–50%, making the process economically viable for multi-kilogram synthesis .

Analytical Characterization and Quality Control

Critical quality attributes include:

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to piperidinones using oxidizing agents.

Reduction: Reduction of the carbamoyl group to amines.

Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and various amine derivatives .

Scientific Research Applications

Drug Development

(R)-TBMC has been explored as a potential scaffold in the development of new pharmaceuticals. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets. The compound's unique piperidine framework is particularly relevant for designing inhibitors targeting neurological disorders or pain management therapies.

Research indicates that (R)-TBMC exhibits promising biological activities, including:

- Antinociceptive Effects : Studies have shown that derivatives of this compound can modulate pain pathways, making them candidates for analgesic drug development.

- CNS Activity : Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.

Chemical Biology

In chemical biology, (R)-TBMC serves as a tool compound for studying enzyme interactions and mechanisms. Its structural features facilitate the design of selective enzyme inhibitors, particularly in the context of metabolic pathways relevant to disease states.

Case Study 1: Analgesic Development

A study published in Journal of Medicinal Chemistry evaluated several derivatives of (R)-TBMC for their analgesic properties. It was found that specific modifications to the methoxy and carbamoyl groups significantly enhanced their efficacy in animal models of pain, suggesting a viable pathway for developing new pain relief medications.

Case Study 2: CNS Targeting

Research conducted at a leading pharmaceutical institute focused on synthesizing (R)-TBMC analogs with improved CNS penetration. The modifications included altering substituents on the piperidine ring, which resulted in compounds with higher affinity for neuroreceptors involved in anxiety and depression.

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3)

- Molecular Formula : C₁₃H₂₄N₂O₄ (same as the target compound).

- Substituent Position : Carbamoyl group at the 4-position of the piperidine ring.

- Demonstrated a similarity score of 0.58 to the target compound in structural analyses . Synthesis involves Grignard reagents (e.g., PhMgCl) and n-BuLi in THF, differing from the chiral synthesis required for the R-isomer . Higher commercial availability (e.g., Home Sunshine Pharma) compared to the discontinued R-isomer .

(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

- Molecular Formula : C₁₃H₂₄N₂O₄.

- Stereochemistry : S-configuration at the 2-position.

- Key Differences: Enantiomeric differences may lead to distinct biological activities, such as reduced receptor binding efficiency . No direct synthesis or purity data provided in evidence, but chiral resolution methods would be required.

Derivatives with Aromatic Substituents

Tert-butyl 2-((4-methoxybenzyl)(methyl)carbamoyl)piperidine-1-carboxylate (CAS 1277400-25-5)

- Molecular Formula : C₂₀H₃₀N₂O₄.

- Substituent : 4-Methoxybenzyl group on the carbamoyl moiety.

- Key Differences: Increased molecular weight (362.47 g/mol) and lipophilicity due to the aromatic ring . Likely exhibits altered solubility (e.g., lower aqueous solubility) and enhanced BBB permeability compared to non-aromatic analogs .

Core-Modified Piperidine Derivatives

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

- Molecular Formula: C₁₁H₂₁NO₅S.

- Substituent : Methylsulfonyloxy group at the 4-position.

- Key Differences :

tert-Butyl 4-((4-chlorophenyl)thio)piperidine-1-carboxylate

- Molecular Formula: C₁₆H₂₂ClNO₂S.

- Substituent : 4-Chlorophenylthio group.

- Key Differences: Thioether linkage enhances stability against hydrolysis compared to carbamates. Synthesis involves 4-chlorothiophenol and K₂CO₃ in DMF, yielding 78% isolated product .

Comparative Data Table

Q & A

Basic Research Question

- Scaffold for bioactive molecules : The piperidine-Boc framework is used in kinase inhibitors (e.g., targeting G protein-coupled receptor kinase 2) .

- Prodrug development : The Boc group enhances solubility and protects amine functionalities during in vivo studies .

What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.